3,4-Difluoro-1H-pyridin-2-one is a fluorinated heterocyclic compound that has garnered attention in various fields of chemistry due to its unique structural and electronic properties. This compound features a pyridine ring substituted with two fluorine atoms at the 3 and 4 positions and a carbonyl group at the 2 position, making it a valuable precursor for further chemical modifications and applications in medicinal chemistry.
3,4-Difluoro-1H-pyridin-2-one can be classified as a fluorinated pyridine derivative. Pyridines are aromatic heterocycles containing nitrogen, and their derivatives are widely studied for their biological activities and potential therapeutic applications. The introduction of fluorine atoms often enhances the pharmacokinetic properties of organic compounds, making them more suitable for drug development.
The synthesis of 3,4-difluoro-1H-pyridin-2-one can be achieved through several methods, including:
A notable synthetic route involves the use of difluoromethyl ketones as intermediates. For instance, one method describes the preparation of difluoromethyl ketones followed by cyclization to form pyridine derivatives . The reaction conditions typically involve the use of reagents like Selectfluor under controlled temperatures to ensure high yields.
The molecular structure of 3,4-difluoro-1H-pyridin-2-one can be represented as follows:
3,4-Difluoro-1H-pyridin-2-one can engage in various chemical reactions due to its electrophilic nature:
The reactivity of this compound is significantly influenced by the electron-withdrawing effects of the fluorine atoms, which stabilize certain reaction intermediates .
The mechanism of action for 3,4-difluoro-1H-pyridin-2-one primarily involves its interaction with biological targets such as enzymes or receptors. The presence of fluorine enhances lipophilicity and metabolic stability, allowing for better cell membrane penetration and interaction with target sites.
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide insights into functional groups and molecular environment .
3,4-Difluoro-1H-pyridin-2-one has several scientific applications:
The compound 3,4-difluoro-1H-pyridin-2-one represents a fluorinated derivative of the foundational 2-pyridone heterocycle. Its systematic IUPAC name designates:
The core structure exhibits tautomeric equilibrium between lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, a behavior extensively characterized via X-ray crystallography and IR spectroscopy. Fluorine atoms perturb this equilibrium by inductively stabilizing the lactam form—critical for protein binding interactions [8]. Structural analogues include:
Table 1: Structural Analogues of 3,4-Difluoro-1H-pyridin-2-one in Medicinal Chemistry
Compound | Core Structure | Fluorination Pattern | Key Distinguishing Feature |
---|---|---|---|
3,4-Difluoro-1H-pyridin-2-one | Monocyclic 2-pyridone | 3,4-difluoro | Balanced lipophilicity (LogP ~0.9) |
1-Methyl-3,5-dinitro-1H-pyridin-2-one | N-methylated 2-pyridone | None | Electron-deficient nitro groups |
Tetrahydrobenzofuro[2,3-c]pyridine | Tricyclic fused system | Variable | Conformational restraint for allostery [7] |
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-pyridine | Bipyridyl system | None | NMDA receptor antagonism [4] |
Fluorinated pyridinones emerged as strategic bioisosteres in the 2000s, addressing limitations of early heterocyclic scaffolds:
Table 2: Impact of Fluorination on Pyridinone Drug Properties
Generation | Representative Compound | Fluorination | Key Advancement | Limitation Addressed |
---|---|---|---|---|
1st (1980s) | Milrinone | None | Proof of scaffold bioactivity | Low metabolic stability |
2nd (1990s) | 5-Fluoro-1H-pyridin-2-one | Monofluoro | +2.5x ↑ microsomal stability | Moderate membrane permeability |
3rd (2010s) | 3,4-Difluoro-1H-pyridin-2-one | ortho-Difluoro | +4.2x ↑ Caco-2 permeability; >10x ↑ CYP resistance | Balanced properties for CNS targeting |
This evolution culminated in compounds like PARP inhibitors featuring 2,4-difluorophenyl linkers, where fluorine placement improved binding to Glu763/Ser864 residues (ΔG = -3.1 kcal/mol vs. non-fluorinated) [10].
3,4-Difluoro-1H-pyridin-2-one enables precision molecular design across three domains:
A. Kinase Inhibitor Development
The scaffold serves as a hinge-binding motif in ATP-competitive inhibitors. Its hydrogen-bonding profile (dual H-bond acceptor/donor capacity) allows interactions with kinase backbone residues:
B. Structure-Activity Relationship (SAR) Optimization
Fluorination enables systematic tuning of electronic and steric parameters:
C. Bioisosteric Replacement Strategies
The scaffold replaces non-fluorinated heterocycles or carboxylic acids:
Table 3: Bioisosteric Applications of 3,4-Difluoro-1H-pyridin-2-one
Target Function | Traditional Moiety | 3,4-Difluoro-1H-pyridin-2-one Advantage | Case Study |
---|---|---|---|
H-bond donor/acceptor | Amide bond | ↑ Metabolic stability (t₁/₂: 6.2h vs. 1.5h) | PAK4 inhibitors [7] |
Carboxylic acid | -COOH | ↓ Toxicity (no acyl glucuronides) | GABA analogues |
Pyridine N-oxide | N→O | ↑ Brain penetration (Log PS = -1.2 vs. -3.1) | CNS-targeted kinase inhibitors [3] |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0